molecular formula C9H11BrN2S B3063665 3-(4-Bromophenyl)-1,1-dimethylthiourea CAS No. 75105-07-6

3-(4-Bromophenyl)-1,1-dimethylthiourea

Cat. No.: B3063665
CAS No.: 75105-07-6
M. Wt: 259.17 g/mol
InChI Key: YZPBPTSRPUXFGV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1-dimethylthiourea is a thiourea derivative characterized by a bromine-substituted phenyl ring attached to a dimethylthiourea moiety. Thioureas are versatile compounds with applications in organic synthesis, catalysis, and medicinal chemistry due to their hydrogen-bonding capabilities and electronic properties . The bromine atom at the para position of the phenyl ring enhances the compound’s steric and electronic profile, influencing its reactivity and interactions in biological systems.

Properties

CAS No.

75105-07-6

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

3-(4-bromophenyl)-1,1-dimethylthiourea

InChI

InChI=1S/C9H11BrN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

YZPBPTSRPUXFGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

Biological Activity

3-(4-Bromophenyl)-1,1-dimethylthiourea (BDMT) is a thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure with a bromophenyl group, has been investigated for various pharmacological effects, including anti-cancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of BDMT, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C9H10BrN2S\text{C}_9\text{H}_{10}\text{BrN}_2\text{S}

This compound features a bromine atom attached to a phenyl ring and a dimethylthiourea moiety, which contributes to its biological activity.

Anti-cancer Activity

Research has indicated that BDMT exhibits significant anti-cancer properties. A study conducted on various thiourea derivatives found that BDMT demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro assays revealed that BDMT inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase pathways, leading to apoptosis .

Antibacterial Activity

BDMT has also been evaluated for its antibacterial properties. In studies assessing its efficacy against various bacterial strains, BDMT exhibited notable activity.

  • Data Table: Antibacterial Activity of BDMT
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that BDMT is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Properties

The antioxidant activity of BDMT was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

  • Findings : The half-maximal effective concentration (EC50) for DPPH scavenging was determined to be around 25 µg/mL, indicating moderate antioxidant capacity .

The biological activities of BDMT can be attributed to its ability to interact with cellular targets. Thiourea derivatives are known to influence various biochemical pathways:

  • Enzyme Inhibition : BDMT has been reported to inhibit urease activity, which is crucial for the survival of certain pathogens .
  • DNA Interaction : Preliminary studies suggest that BDMT may bind to DNA, affecting replication and transcription processes in cancer cells .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the potential of thiourea derivatives, including 3-(4-Bromophenyl)-1,1-dimethylthiourea, as anticancer agents. Arylthiourea compounds have demonstrated significant inhibitory activity against various cancer cell lines. For instance, research indicates that modifications in the thiourea structure can enhance cytotoxicity against cancer cells, making them promising candidates for further development in cancer therapy .

Mechanism of Action
The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in tumor cells. The presence of the bromophenyl group may play a critical role in enhancing the interaction with biological targets, thereby increasing efficacy .

Synthesis and Chemical Utility

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can be synthesized through the reaction of 4-bromophenyl isothiocyanate with dimethylamine under controlled conditions . This process not only yields the desired thiourea but also opens pathways for synthesizing more complex molecules.

Catalytic Applications
Thioureas are increasingly being explored as catalysts in various organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity. For example, they have been used in Michael addition reactions and other nucleophilic additions due to their unique electronic properties .

Material Science Applications

Polymer Chemistry
In material science, thioureas like this compound are being investigated for their potential use in polymer synthesis. They can act as cross-linking agents or modifiers that improve the thermal and mechanical properties of polymers . Their incorporation into polymer matrices may lead to materials with enhanced durability and functionality.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines; potential for further development.
Synthetic UtilityValuable intermediate for organic synthesis; enhances reaction rates as a catalyst.
Material SciencePotential use as a cross-linking agent in polymers; improves thermal and mechanical properties.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published by SAGE Journals, researchers synthesized several arylthioureas and evaluated their effects on human cancer cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Case Study 2: Synthesis and Characterization
A detailed investigation into the synthesis of thioureas was conducted by analyzing various reaction conditions that optimize yield and purity. The study found that controlling temperature and solvent choice significantly impacted the formation of this compound .

Chemical Reactions Analysis

Heterocyclization Reactions

The thiourea moiety participates in cyclization reactions with α-halocarbonyl compounds (e.g., α-bromoacetone) under basic conditions :

Mechanism:

  • Base-induced deprotonation forms an isothiourea intermediate.

  • Nucleophilic attack by the α-halocarbonyl compound yields thiazolidin-2-imine or thiazole derivatives .

SubstrateProductYieldConditions
α-Bromoacetone4-Methylthiazol-2-imine derivatives75–92%K₂CO₃, DMF, 80°C
α-Bromoacetophenone3-Aryl-4-methylthiazolidene-2-imine73%Et₃N, KI, reflux

Example :
Reaction with α-bromoacetone in dimethylformamide (DMF) yields fluorinated thiazoline derivatives, demonstrating regioselectivity influenced by the bromophenyl group .

Cyclocondensation with DMAD

The thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) , a dienophile, to form heterocyclic systems :

  • In methanol : Produces thiazolidin-5-ylidene acetates via [2+2] cycloaddition.

  • In acetic acid : Forms thiazine-6-carboxylates under reflux .

ConditionsProduct TypeKey Feature
Methanol, RTMethyl [4-oxo-thiazolidinyl]acetateStabilized by N–H⋯O hydrogen bonds
Acetic acid, refluxMethyl 2-benzamido-thiazine carboxylateEnhanced charge-transfer properties

Electronic Effects : The electron-withdrawing bromophenyl group enhances electrophilic character, favoring cyclocondensation .

Base-Catalyzed Intramolecular Cyclization

Under basic conditions, 3-(4-bromophenyl)-1,1-dimethylthiourea undergoes intramolecular nucleophilic substitution (SNAr) to form quinazolin-4-one derivatives :

  • Deprotonation generates a thiolate intermediate.

  • Attack on the aromatic ring (if substituted with a leaving group) yields fused heterocycles.

Example :
Cyclization of 1-(2-haloaroyl)-3-aryl thioureas produces 1-aryl-2-thioxoquinazolin-4-ones with yields >80% .

Tautomerism and Hydrogen Bonding

The compound exhibits thione-thiol tautomerism , stabilized by intramolecular N–H⋯S interactions :

  • Thione form : Dominant in solid state (confirmed by X-ray) .

  • Thiol form : Observed in solution (FTIR ν(S–H) ~2438 cm⁻¹) .

Impact on Reactivity :

  • Tautomeric equilibrium influences nucleophilicity at sulfur.

  • Hydrogen-bonded networks stabilize intermediates in cyclization reactions .

Comparative Reactivity with Urea Analogs

Compared to its urea analog (3-(4-bromophenyl)-1,1-dimethylurea ), the thiourea derivative shows:

  • Higher acidity (thiourea pKa ~21 vs. urea pKa ~26) .

  • Enhanced nucleophilicity at sulfur, enabling reactions with electrophiles (e.g., DMAD, α-halocarbonyls) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The crystal structures of structurally related thioureas highlight critical differences in molecular geometry and packing. For example:

Compound Dihedral Angle (°) Bond Length (C–S, Å) Reference
3-(4-Bromophenyl)-1,1-dimethylthiourea Not reported Not reported Inferred
3-(4-Chlorophenyl)-1,1-dimethylthiourea 55.89–58.01 1.68–1.70
1,1-Dimethyl-3-phenylthiourea 58.01 1.69
3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea Not reported 1.67–1.71
  • Dihedral Angles: The twist between the aryl and thiourea groups is a common feature, likely influenced by steric and electronic effects. The larger bromine atom (vs.
  • Bond Lengths : The C–S bond lengths in thioureas typically range between 1.67–1.71 Å, consistent with partial double-bond character due to resonance .

Physicochemical Properties

  • Solubility: Brominated derivatives generally exhibit lower solubility in polar solvents compared to chlorinated or non-halogenated analogs, as observed in related urea compounds .

Preparation Methods

Nucleophilic Addition of Dimethylamine to 4-Bromophenyl Isothiocyanate

The most widely reported method involves the reaction of 4-bromophenyl isothiocyanate with dimethylamine in anhydrous dioxane or ethanol. The dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiourea linkage.

Reaction Scheme:
$$
\text{4-Bromophenyl isothiocyanate} + \text{Me}_2\text{NH} \rightarrow \text{3-(4-Bromophenyl)-1,1-dimethylthiourea}
$$

Procedure:

  • A solution of dimethylamine (1.1 equivalents) in ethanol is added dropwise to 4-bromophenyl isothiocyanate dissolved in anhydrous dioxane.
  • The mixture is stirred at room temperature for 1 hour.
  • The product precipitates as a solid, which is filtered and recrystallized from ethyl acetate/hexane (4:1 v/v).

Key Parameters:

  • Solvent: Ethanol or dioxane ensures solubility of reactants.
  • Stoichiometry: Slight excess of dimethylamine drives the reaction to completion.
  • Temperature: Room temperature minimizes side reactions.

Yield and Purity:

  • Yield: 84–92% (based on analogous 2-bromophenyl derivative).
  • Purity: >95% after recrystallization.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran, dioxane) enhance nucleophilicity of dimethylamine, while ethanol facilitates precipitation of the product (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

Solvent Reaction Time (h) Yield (%) Purity (%)
Dioxane 1 92 97
Ethanol 1.5 88 95
Tetrahydrofuran 1.2 90 96

Data adapted from analogous thiourea syntheses.

Temperature and Stoichiometry

Elevated temperatures (>40°C) promote side reactions, such as thiourea decomposition. A 1.1:1 molar ratio of dimethylamine to isothiocyanate optimizes yield without requiring excess reagent removal.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.10 (s, 6H, N(CH₃)₂).
  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=S stretch), 1220 cm⁻¹ (C-Br stretch).

Crystallographic Data

X-ray diffraction of the analogous 2-bromophenyl derivative reveals a planar thiourea core with Br···S non-covalent interactions (3.45 Å). The 4-bromo isomer likely exhibits similar packing due to symmetry.

Table 2: Selected Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.452(1)
b (Å) 12.873(2)
c (Å) 12.532(2)
β (°) 98.24(1)

Data from 3-(2-bromophenyl) analogue.

Industrial-Scale Considerations

Purification Techniques

Recrystallization from ethyl acetate/hexane (4:1) achieves >95% purity. Chromatography is unnecessary due to the compound’s low solubility in non-polar solvents.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents (via Suzuki coupling of the bromo group).
  • Ligands in transition metal catalysis (e.g., palladium complexes).

Q & A

Q. What methodologies integrate this compound into studies of supramolecular interactions?

  • Methodological Answer : Investigate hydrogen-bonding networks via X-ray crystallography and Hirshfeld surface analysis. Compare packing efficiencies with analogs (e.g., 3-(4-chlorophenyl) derivatives) to assess halogen bonding contributions .

Data Contradiction and Theoretical Integration

Q. How should researchers reconcile conflicting data on the biological activity of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of IC50_{50} values under standardized assay conditions (pH, temperature). Variability may arise from differences in cell lines or solvent carriers (DMSO vs. PBS). Use ANOVA to identify statistically significant outliers .

Q. What conceptual frameworks link the compound’s structure to its observed physicochemical properties?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to correlate HOMO-LUMO gaps with redox stability. Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict solubility and partition coefficients .

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